molecular formula C12H15IN4 B13427029 2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine

2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine

Cat. No.: B13427029
M. Wt: 342.18 g/mol
InChI Key: ZYPMODQPYRDWQU-UHFFFAOYSA-N
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Description

2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine is a heterocyclic compound that features both pyrazine and pyrazole rings. The presence of iodine, isobutyl, and methyl groups on the pyrazole ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine involves its interaction with specific molecular targets. The iodine and isobutyl groups may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    4-iodo-1-isobutyl-1H-pyrazole: This compound shares the pyrazole ring but lacks the pyrazine ring.

    5-methyl-1H-pyrazole: This compound shares the pyrazole ring but lacks the iodine and isobutyl groups.

Uniqueness

2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine is unique due to the combination of its pyrazine and pyrazole rings, along with the presence of iodine, isobutyl, and methyl groups. This unique structure may confer specific chemical and biological properties that are not observed in similar compounds .

Biological Activity

2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic potentials, supported by diverse research findings and data tables.

Chemical Structure and Properties

The compound's molecular formula is C13H16N3IC_{13}H_{16}N_3I, with a molecular weight of 341.19 g/mol. Its structure features both pyrazole and pyridine rings, which contribute to its unique reactivity and biological properties. The presence of iodine enhances its reactivity, making it a candidate for various therapeutic applications.

Research indicates that this compound may interact with specific biological targets, such as enzymes or receptors, thereby modulating their activity. This interaction is crucial for understanding its potential therapeutic effects.

Antitumor Activity

Numerous studies have reported the antitumor properties of pyrazole derivatives, including this compound. For instance, pyrazole compounds have shown significant inhibitory effects on various cancer cell lines by targeting pathways involved in cell proliferation and apoptosis.

Case Study:
In one study, pyrazole derivatives were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited cytotoxic effects superior to traditional chemotherapeutics like doxorubicin, suggesting a synergistic effect when combined with standard treatments .

Anti-inflammatory and Antibacterial Activities

Pyrazole derivatives have also been investigated for their anti-inflammatory and antibacterial properties. The compound's ability to inhibit inflammatory pathways makes it a promising candidate for treating inflammatory diseases.

Data Table: Antimicrobial Activity of Pyrazole Derivatives

Compound NameTarget PathogenIC50 (µg/mL)Activity Type
Compound AE. coli15.0Antibacterial
Compound BS. aureus20.5Antibacterial
Compound CC. albicans18.0Antifungal

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is essential for rational drug design. Modifications in the molecular structure can significantly impact biological activity.

Key Features Influencing Activity:

  • Iodine Substitution: Enhances reactivity and biological interactions.
  • Isobutyl Group: Influences lipophilicity and membrane permeability.
  • Methylation: Affects binding affinity to target proteins.

Properties

Molecular Formula

C12H15IN4

Molecular Weight

342.18 g/mol

IUPAC Name

2-[4-iodo-5-methyl-1-(2-methylpropyl)pyrazol-3-yl]pyrazine

InChI

InChI=1S/C12H15IN4/c1-8(2)7-17-9(3)11(13)12(16-17)10-6-14-4-5-15-10/h4-6,8H,7H2,1-3H3

InChI Key

ZYPMODQPYRDWQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(C)C)C2=NC=CN=C2)I

Origin of Product

United States

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